molecular formula C11H8BrNO2S B6226735 benzyl 5-bromo-1,3-thiazole-4-carboxylate CAS No. 2680538-73-0

benzyl 5-bromo-1,3-thiazole-4-carboxylate

Cat. No. B6226735
CAS RN: 2680538-73-0
M. Wt: 298.2
InChI Key:
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Description

Benzyl 5-bromo-1,3-thiazole-4-carboxylate (BBTC) is an organic compound with a variety of applications in the scientific research community. It is a white crystalline solid with a melting point of 125°C and a boiling point of 270°C. BBTC is a versatile compound that has been used in a variety of laboratory experiments and has been the subject of numerous research studies.

Mechanism of Action

The mechanism of action of benzyl 5-bromo-1,3-thiazole-4-carboxylate is not fully understood, but it is believed to involve the formation of a complex between the benzyl group and the carboxylic acid group of the benzyl 5-bromo-1,3-thiazole-4-carboxylate molecule. This complex is believed to be responsible for the compound's reactivity in various organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of benzyl 5-bromo-1,3-thiazole-4-carboxylate are not well understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The use of benzyl 5-bromo-1,3-thiazole-4-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to obtain. It is also a versatile compound that can be used in a number of different reactions. However, it is important to note that benzyl 5-bromo-1,3-thiazole-4-carboxylate is a toxic compound and should be handled with care.

Future Directions

The potential applications of benzyl 5-bromo-1,3-thiazole-4-carboxylate are vast and future research could focus on:
1. The development of new synthetic methods for the production of benzyl 5-bromo-1,3-thiazole-4-carboxylate and other related compounds.
2. The study of the structure and properties of benzyl 5-bromo-1,3-thiazole-4-carboxylate and its derivatives.
3. The development of new pharmaceuticals based on benzyl 5-bromo-1,3-thiazole-4-carboxylate.
4. The study of the biochemical and physiological effects of benzyl 5-bromo-1,3-thiazole-4-carboxylate.
5. The development of new materials and polymers based on benzyl 5-bromo-1,3-thiazole-4-carboxylate.
6. The use of benzyl 5-bromo-1,3-thiazole-4-carboxylate in the study of organic reactions.
7. The use of benzyl 5-bromo-1,3-thiazole-4-carboxylate in the synthesis of novel compounds.
8. The use of benzyl 5-bromo-1,3-thiazole-4-carboxylate in the development of new catalysts.
9. The study of the mechanism of action of benzyl 5-bromo-1,3-thiazole-4-carboxylate.
10. The use of benzyl 5-bromo-1,3-thiazole-4-carboxylate in the study of enzyme and protein inhibition.

Synthesis Methods

Benzyl 5-bromo-1,3-thiazole-4-carboxylate is synthesized through a two-step process. The first step involves the reaction of benzyl bromide with 1,3-thiazole-4-carboxylic acid in the presence of a base such as sodium hydroxide. This yields a mixture of the desired product, benzyl 5-bromo-1,3-thiazole-4-carboxylate, and the by-product, sodium bromide. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.

Scientific Research Applications

Benzyl 5-bromo-1,3-thiazole-4-carboxylate has been used in a number of scientific research applications, including in the synthesis of novel compounds and materials, in the study of organic reactions, and in the development of new pharmaceuticals. It has also been used in the synthesis of polymers and in the study of the structure and properties of polymers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 5-bromo-1,3-thiazole-4-carboxylate involves the bromination of 5-methyl-1,3-thiazole-4-carboxylic acid followed by esterification with benzyl alcohol.", "Starting Materials": [ "5-methyl-1,3-thiazole-4-carboxylic acid", "Bromine", "Benzyl alcohol", "Sodium hydroxide", "Sulfuric acid", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Bromination of 5-methyl-1,3-thiazole-4-carboxylic acid with bromine in the presence of sulfuric acid and ethanol to yield 5-bromo-1,3-thiazole-4-carboxylic acid.", "Step 2: Esterification of 5-bromo-1,3-thiazole-4-carboxylic acid with benzyl alcohol in the presence of sodium hydroxide and ethanol to yield benzyl 5-bromo-1,3-thiazole-4-carboxylate.", "Step 3: Purification of benzyl 5-bromo-1,3-thiazole-4-carboxylate by recrystallization from diethyl ether." ] }

CAS RN

2680538-73-0

Product Name

benzyl 5-bromo-1,3-thiazole-4-carboxylate

Molecular Formula

C11H8BrNO2S

Molecular Weight

298.2

Purity

95

Origin of Product

United States

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